molecular formula C19H19NO2S B2467096 N-((5-benzoylthiophen-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1797965-20-8

N-((5-benzoylthiophen-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No. B2467096
CAS RN: 1797965-20-8
M. Wt: 325.43
InChI Key: NEAZBRWNAOSPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, as is common for other complex organic molecules .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiophene derivatives are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups .

Scientific Research Applications

Enantioselective Photocyclization

N-((5-Benzoylthiophen-2-yl)methyl)cyclohex-3-enecarboxamide is involved in photocyclization reactions. In a study on enantioselective photocyclization of acrylanilides and N-ethyl-N-methylbenzoylformamide in inclusion crystals, it was found that compounds like cyclohex-1-enecarboic acid methyl-phenyl-amide demonstrated high stereo- and enantioselectivities due to their chiral conformations in a clathrate crystalline environment (Ohba et al., 2000).

Acyl Migration in Organic Synthesis

The compound is relevant in the synthesis of enamides and isoquinolones. A study reported that tertiary α-azidyl phenyl ketones could be transformed into enamides by treatment with FeBr2 at elevated temperature. This process involved 1,2-benzoyl migration from α-carbon to the nitrogen atom, providing a convenient approach for the synthesis of related compounds (Yang et al., 2018).

Photoinitiated Polymerization

The compound's structure is conducive to polymerization studies. In research on photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives, a similar disk-shaped molecule was used to form a columnar stack in cyclohexane, which was then polymerized using UV light (Masuda et al., 2003).

Synthesis and Anticancer Evaluation

Compounds structurally related to this compound have been evaluated for anticancer properties. A series of substituted benzamides were synthesized and tested against various cancer cell lines, exhibiting moderate to excellent anticancer activity (Ravinaik et al., 2021).

Copper-Catalyzed Reactions

The compound's structural framework is significant in copper-catalyzed intermolecular amidation and imidation of unactivated alkanes. A study demonstrated that reactions involving similar compounds with simple amides and imides lead to functionalization at secondary C–H bonds, indicating a potential pathway for N-alkyl product formation (Tran et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with biological targets in the body .

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c21-18(14-7-3-1-4-8-14)17-12-11-16(23-17)13-20-19(22)15-9-5-2-6-10-15/h1-5,7-8,11-12,15H,6,9-10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAZBRWNAOSPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.